molecular formula C15H17ClF4N2O3 B11480614 ethyl N-butanoyl-2-[(3-chloro-4-fluorophenyl)amino]-3,3,3-trifluoroalaninate

ethyl N-butanoyl-2-[(3-chloro-4-fluorophenyl)amino]-3,3,3-trifluoroalaninate

Cat. No.: B11480614
M. Wt: 384.75 g/mol
InChI Key: NXTHGGRFKVOGMW-UHFFFAOYSA-N
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Description

ETHYL 2-BUTANAMIDO-2-[(3-CHLORO-4-FLUOROPHENYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE is a complex organic compound characterized by the presence of multiple functional groups, including amide, ester, and halogenated aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-BUTANAMIDO-2-[(3-CHLORO-4-FLUOROPHENYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Amide Bond: The initial step involves the reaction of butanoic acid with an amine derivative to form the corresponding amide.

    Introduction of the Halogenated Aromatic Ring: The next step involves the coupling of the amide with a halogenated aromatic compound, such as 3-chloro-4-fluoroaniline, under specific reaction conditions.

    Esterification: The final step involves the esterification of the intermediate product with ethyl alcohol to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-BUTANAMIDO-2-[(3-CHLORO-4-FLUOROPHENYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the amide to an amine.

    Substitution: Halogenated aromatic rings in the compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

ETHYL 2-BUTANAMIDO-2-[(3-CHLORO-4-FLUOROPHENYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ETHYL 2-BUTANAMIDO-2-[(3-CHLORO-4-FLUOROPHENYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of ETHYL 2-BUTANAMIDO-2-[(3-CHLORO-4-FLUOROPHENYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE lies in its specific combination of functional groups and halogenated aromatic rings, which confer distinct chemical and biological properties. Its trifluoromethyl group adds to its stability and reactivity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H17ClF4N2O3

Molecular Weight

384.75 g/mol

IUPAC Name

ethyl 2-(butanoylamino)-2-(3-chloro-4-fluoroanilino)-3,3,3-trifluoropropanoate

InChI

InChI=1S/C15H17ClF4N2O3/c1-3-5-12(23)22-14(15(18,19)20,13(24)25-4-2)21-9-6-7-11(17)10(16)8-9/h6-8,21H,3-5H2,1-2H3,(H,22,23)

InChI Key

NXTHGGRFKVOGMW-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(C(=O)OCC)(C(F)(F)F)NC1=CC(=C(C=C1)F)Cl

Origin of Product

United States

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